Benzimidohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

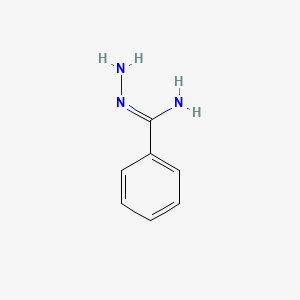

Benzimidohydrazide is an organic compound with the molecular formula C7H9N3. It is a derivative of benzimidic acid, where the imidic acid group is replaced by a hydrazide group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzimidohydrazide can be synthesized through several methods. One common approach involves the reaction of benzimidic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{NO}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_9\text{N}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of benzimidic acid, hydrazide often involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzimidohydrazide undergoes various chemical reactions, including:

Nucleophilic Addition: It reacts with aldehydes and ketones to form hydrazones.

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form primary amines.

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves the use of aldehydes or ketones in the presence of an acid catalyst.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Hydrazones: Formed from the reaction with aldehydes or ketones.

Oximes: Formed from the oxidation of benzimidic acid, hydrazide.

Primary Amines: Formed from the reduction of benzimidic acid, hydrazide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Benzimidohydrazide and its derivatives exhibit a wide range of pharmacological activities, making them valuable in drug development. Key applications include:

- Antimicrobial Activity : this compound compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain derivatives possess potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that this compound derivatives can act as effective antiproliferative agents. A notable study demonstrated that specific compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism often involves inhibition of key enzymes like epidermal growth factor receptor (EGFR) .

- Anti-inflammatory Effects : Some this compound derivatives have been evaluated for their anti-inflammatory properties. Compounds have shown promising results in reducing inflammation in animal models, indicating potential for treating inflammatory diseases .

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves various organic reactions, including:

- Condensation Reactions : Benzimidohydrazides are often synthesized through condensation reactions between hydrazine derivatives and benzimidazole or its derivatives . This method allows for the introduction of various substituents that can enhance biological activity.

- Molecular Docking Studies : Advances in computational chemistry have facilitated the design of new this compound derivatives through molecular docking studies, predicting their interaction with biological targets . This approach aids in optimizing their pharmacological profiles.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

- Antibacterial Screening : A series of N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives were synthesized and screened for antimicrobial activity. One compound demonstrated significant antibacterial efficacy against multiple strains, suggesting a promising lead for further development .

- Anticancer Investigations : A recent study focused on synthesizing novel benzimidohydrazides as EGFR inhibitors. The most potent compound showed remarkable antiproliferative activity across several cancer cell lines, with a particular emphasis on its selectivity towards EGFR .

Comparative Data Table

The following table summarizes the biological activities and corresponding IC50 values of selected this compound derivatives:

| Compound ID | Activity Type | Target Cell Line | IC50 (μM) |

|---|---|---|---|

| Compound H20 | Antiproliferative | A549 | 0.46 |

| Compound H21 | Antiproliferative | MCF-7 | 0.29 |

| Compound H22 | Antiproliferative | HeLa | 0.15 |

| Compound H23 | Antibacterial | E. coli | 0.018 |

| Compound H24 | Anti-inflammatory | - | - |

Wirkmechanismus

The mechanism of action of benzimidic acid, hydrazide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of laccase by binding to the enzyme’s active site, thereby preventing its catalytic activity. This inhibition is crucial in reducing the activity of plant pathogens that produce laccase .

Vergleich Mit ähnlichen Verbindungen

Benzimidamide: Another derivative of benzimidic acid with similar chemical properties.

Benzonitrile: Shares a similar aromatic structure but differs in functional groups.

Ethyl benzimidate: Similar in structure but contains an ester group instead of a hydrazide group.

Uniqueness: Benzimidohydrazide is unique due to its versatile reactivity and stability, making it suitable for a wide range of applications in organic synthesis and scientific research. Its ability to form stable hydrazones and its inhibitory effects on enzymes like laccase set it apart from other similar compounds .

Eigenschaften

Molekularformel |

C7H9N3 |

|---|---|

Molekulargewicht |

135.17 g/mol |

IUPAC-Name |

N'-aminobenzenecarboximidamide |

InChI |

InChI=1S/C7H9N3/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2,(H2,8,10) |

InChI-Schlüssel |

LPNPFQNKOSDVTM-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=N/N)/N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NN)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.